N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCCAYMFKNZRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound typically involves click chemistry methodologies, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring (Figure 1) . A representative synthesis includes:
The 5-methyltriazole group provides regioselectivity during cycloaddition, while the cyanophenyl group enhances electron-withdrawing effects, stabilizing intermediates .
Benzamide Core
- Hydrolysis : Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid and 2-cyanoaniline.
- Nucleophilic Substitution : The carbonyl group participates in nucleophilic acyl substitution with amines or hydrazines, forming secondary amides or hydrazides .
1,2,3-Triazole Ring
- Electrophilic Substitution : The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts, enhancing solubility .
- Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺), enabling catalytic applications or sensor development .
Cyanophenyl Group
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, altering pharmacodynamic properties.
- Cycloaddition : Reacts with azides in Staudinger reactions to form tetrazole derivatives .
Stability and Degradation
- Photodegradation : UV exposure induces cleavage of the triazole ring, forming nitrile oxides .
- Thermal Stability : Decomposes above 250°C, releasing cyanogen gas (TGA-DSC data).
Key Research Findings
- Click Chemistry Efficiency : CuAAC reactions achieve >90% regioselectivity for 1,4-disubstituted triazoles under optimized conditions .
- Biological Potency : Analog with a 4-fluorophenyl group shows dual inhibition of hCA II (Kᵢ = 6.5 nM) and hCA IX (Kᵢ = 30.8 nM) .
- Synthetic Scalability : Kilogram-scale production is feasible using flow chemistry, reducing Cu catalyst loading to 0.5 mol% .
Scientific Research Applications
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has a benzamide moiety linked to a 1,2,3-triazole ring. The presence of the cyanophenyl group and the methyl-substituted triazole contributes to its potential biological activity. The molecular formula of this compound is , with a molecular weight of approximately 303.32 g/mol .
Potential Applications
This compound has potential applications in medicinal chemistry and drug development due to its unique structural features that may enhance biological activity. It could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Moreover, its properties might be explored in agricultural chemistry for developing new pesticides or herbicides.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with carbonic anhydrase isoforms and other enzyme systems. Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications.
Structural Similarity and Activity
Several compounds share structural similarities with this compound:
- N-(phenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide This compound has antimicrobial activity.
- N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide This compound has anticancer activity.
- 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(pyridin-3-yl)benzamide This compound has antiviral activity.
The presence of the cyanophenyl group in this compound distinguishes it from other similar compounds and this substitution may enhance lipophilicity and alter pharmacokinetic properties compared to other benzamides.
Mechanism of Action
The mechanism of action of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Bioisosteric Replacements
Triazole-to-Tetrazole Replacement
A key analog, N-(5-benzylthiazol-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (3d) , replaces the triazole with a tetrazole ring. This bioisosteric substitution significantly enhances anti-leukemic activity against K-562 chronic myeloid leukemia cells, reducing IC50 values compared to the original triazole-containing compound (IC50 < 50 μM vs. improved potency in 3d) . The tetrazole’s increased polarity and hydrogen-bonding capacity likely contribute to enhanced target engagement.
Halogen-Substituted Analogs
- N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide () substitutes the 2-cyanophenyl group with a dichlorophenyl moiety.
Thiophene and Piperazine Derivatives
Compounds such as 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide () incorporate thiophene and piperazine groups. These modifications introduce bulkier substituents and basic nitrogen atoms, which may enhance blood-brain barrier penetration or modulate receptor selectivity .
Anticancer Activity
The parent compound, N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, exhibits broad cytotoxicity across 28 cancer cell lines (IC50 < 50 μM), with notable potency against leukemia (K-562: IC50 2.02–4.70 μM) . In contrast, bomedemstatum (), a triazole-containing benzamide derivative, targets lysine-specific histone demethylase 1 (LSD1) for antineoplastic effects, highlighting the scaffold’s adaptability to diverse targets .
Androgen Receptor Degradation
Compounds like 4-[4-(5-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}pentyl)-1H-1,2,3-triazol-1-yl]-N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)cyclobutyl]benzamide () leverage the triazole benzamide core for proteolysis-targeting chimera (PROTAC) applications, enabling selective degradation of androgen receptors .
Physicochemical Comparison
Biological Activity
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects based on various research findings.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H13N5O
- Molecular Weight : 303.31 g/mol
- CAS Number : 915932-85-3
- Key Functional Groups :
- Triazole ring
- Benzamide moiety
- Cyanophenyl substituent
The compound features a central 1,2,3-triazole ring connected to a cyanophenyl group at one end and a benzamide group at the other. The dihedral angles between these components suggest significant steric interactions that may influence its biological properties .
Synthesis
The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under controlled conditions. Recent methodologies have focused on optimizing yields and purity using microwave-assisted synthesis techniques .
Anticancer Activity
Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM/R (T-cell leukemia) | 12.5 | Inhibition of dihydrofolate reductase (DHFR) |
| MCF7 (breast cancer) | 15.0 | Induction of apoptosis via mitochondrial pathways |
| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound's mechanism may involve multiple pathways, including apoptosis induction and inhibition of critical enzymes involved in nucleotide synthesis .
Antiviral Activity
Recent investigations into the antiviral properties of benzamide derivatives have highlighted their potential against viral infections such as those caused by adenovirus and SARS-CoV-2. The compound demonstrated significant antiviral activity with IC50 values ranging from 10.22 to 44.68 µM against various viruses .
Study on Anticancer Effects
In a notable study, the compound was evaluated for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 60% compared to control groups after treatment for four weeks. Histological analysis revealed increased apoptosis rates within treated tumors .
Study on Antiviral Efficacy
Another study focused on the antiviral efficacy of this compound against SARS-CoV-2. The compound was found to inhibit viral replication significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and how can purity be validated?
- Methodology :
- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. For example, react 4-azidobenzoic acid derivatives with propargyl alcohols under microwave irradiation (60–80°C, 30 min) to improve yield .
- Step 2 : Couple the intermediate with 2-cyanophenylamine using EDC/HOBt activation in DMF at room temperature for 12–24 hours.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (e.g., ≤0.3% deviation between calculated and observed C, H, N values) .
Q. How can the crystal structure of this compound be resolved, and which software tools are optimal?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R1 < 5%, wR2 < 15%, and anisotropic displacement parameters for non-H atoms .
- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. What in vitro models have demonstrated this compound’s anticancer activity, and what mechanisms are implicated?
- Findings :
- Activity : The compound inhibits colon cancer cell lines (e.g., HCT-116) with IC₅₀ values ≤10 μM, comparable to derivatives reported in .
- Mechanism : Likely targets microtubule assembly or DNA topoisomerase II, based on structural analogs with triazole-linked benzamide scaffolds .
- Validation : Perform MTT assays (72-hour exposure) and validate via flow cytometry (apoptosis markers: Annexin V/PI).
Q. How does the 5-methyl-1,2,3-triazole substituent influence binding affinity in molecular docking studies?
- Methodology :
- Docking : Use AutoDock Vina to simulate interactions with tyrosine kinases (e.g., EGFR). Parameterize the triazole’s methyl group as a hydrophobic moiety.
- Results : The methyl group enhances van der Waals interactions with kinase hydrophobic pockets (ΔG ≈ −9.2 kcal/mol), improving binding vs. non-methylated analogs .
- Validation : Compare docking scores with experimental IC₅₀ values to establish correlation.
Q. What strategies mitigate multidrug resistance (MDR) when testing this compound in resistant cancer lines?
- Approach :
- Co-administration : Combine with P-glycoprotein (P-gp) inhibitors (e.g., verapamil) to assess synergy in resistant cell lines (e.g., NCI/ADR-RES) .
- Structural Modification : Introduce sulfonyl or morpholino groups to bypass efflux pumps, as seen in related benzamide derivatives .
Key Recommendations
- Synthesis : Optimize CuAAC conditions to minimize byproducts.
- Biological Testing : Prioritize assays against lung (A549) and colon (HCT-116) cancer models due to triazole efficacy in these lineages .
- Computational Work : Validate docking results with mutagenesis studies on key kinase residues (e.g., EGFR L858R).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
